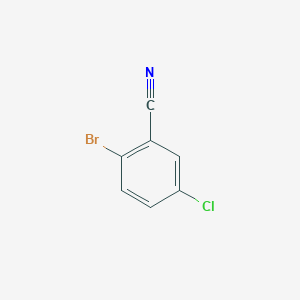

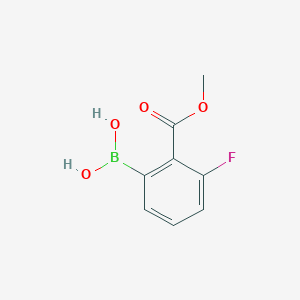

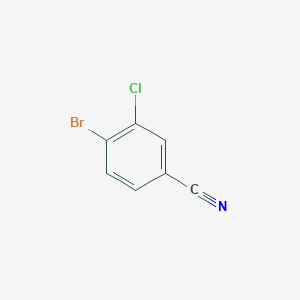

4-Bromo-3-chlorobenzonitrile

説明

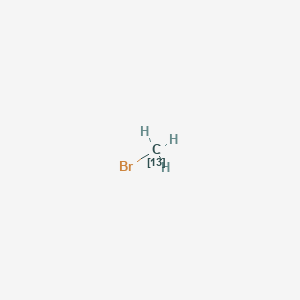

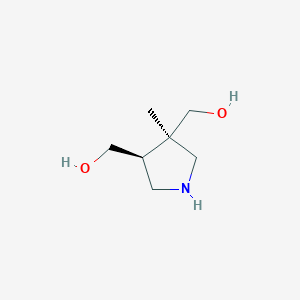

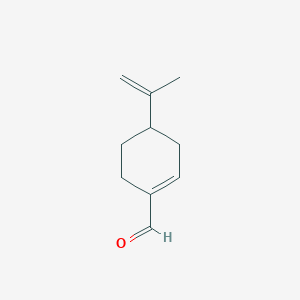

4-Bromo-3-chlorobenzonitrile is a chemical compound with the molecular formula C7H3BrClN. It has an average mass of 216.462 Da and a monoisotopic mass of 214.913727 Da . It appears as a white to yellow to yellow-brown powder or crystals .

Synthesis Analysis

The synthesis of 4-Bromo-3-chlorobenzonitrile involves several steps. The compound is subjected to FTIR and (1)H and (13)C NMR spectral analyses . Thermogravimetric, differential thermal, and differential scanning calorimetric analyses indicate that it is a stable phase from room temperature up to its melting point .Molecular Structure Analysis

The molecular structure of 4-Bromo-3-chlorobenzonitrile can be analyzed using various techniques. The compound has a molecular formula of C7H3BrClN, an average mass of 216.462 Da, and a monoisotopic mass of 214.913727 Da .Chemical Reactions Analysis

The chemical reactions involving 4-Bromo-3-chlorobenzonitrile are complex and can involve various other compounds .Physical And Chemical Properties Analysis

4-Bromo-3-chlorobenzonitrile has a melting point of 80-81℃ and a boiling point of 261℃. It has a density of 1.74 and a flash point of 112℃ .科学的研究の応用

Organic Synthesis

4-Bromo-3-chlorobenzonitrile: is a valuable intermediate in organic synthesis. It is used in the preparation of various aromatic compounds through palladium-catalyzed cross-coupling reactions . These reactions are fundamental in creating complex molecules for pharmaceuticals, agrochemicals, and materials science.

Pharmaceutical Research

In pharmaceutical research, 4-Bromo-3-chlorobenzonitrile serves as a precursor for synthesizing bioactive molecules. It’s involved in the creation of small molecule libraries that are screened for therapeutic activity . Its halogen atoms make it a versatile building block for constructing pharmacophores.

Material Science

This compound finds applications in material science, particularly in the development of organic semiconductors. Its ability to easily undergo further functionalization makes it suitable for tuning the electronic properties of materials .

Analytical Chemistry

4-Bromo-3-chlorobenzonitrile: is used as a standard or reference compound in analytical chemistry. It helps in method development for chromatography and mass spectrometry, aiding in the identification and quantification of complex mixtures .

Environmental Studies

The compound’s role in environmental studies includes its use in green chemistry applications. It’s utilized in the synthesis of benzonitrile derivatives through eco-friendly processes, which are important for reducing environmental impact .

Biochemistry Research

In biochemistry research, 4-Bromo-3-chlorobenzonitrile is used to study enzyme-catalyzed halogenation reactions. These studies are crucial for understanding the metabolism of halogenated compounds in living organisms .

Industrial Applications

Industrially, 4-Bromo-3-chlorobenzonitrile is used in the synthesis of dyes, pigments, and other chemicals that require specific aromatic structures. Its reactivity with various nucleophiles and electrophiles makes it a valuable compound in the chemical manufacturing sector .

Agrochemical Synthesis

Lastly, 4-Bromo-3-chlorobenzonitrile is an intermediate in the synthesis of agrochemicals. It’s used to create compounds that serve as active ingredients in pesticides and herbicides, contributing to crop protection strategies .

Safety and Hazards

特性

IUPAC Name |

4-bromo-3-chlorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClN/c8-6-2-1-5(4-10)3-7(6)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWTKUWXYQQZSIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20586558 | |

| Record name | 4-Bromo-3-chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3-chlorobenzonitrile | |

CAS RN |

57418-97-0 | |

| Record name | 4-Bromo-3-chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-3-chlorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Bromo-3-chlorobenzonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JH8L96KQ3L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2'-Azobis[n-(2-propenyl)-2-methylpropionamide]](/img/structure/B36029.png)

![N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-Dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]hexadecanamide](/img/structure/B36043.png)